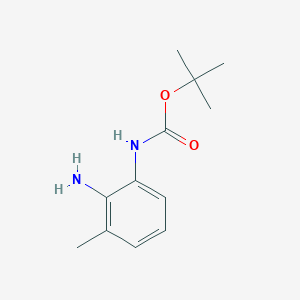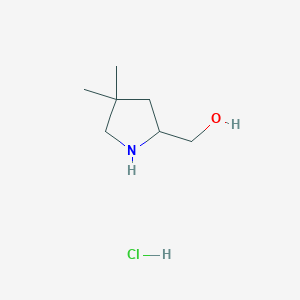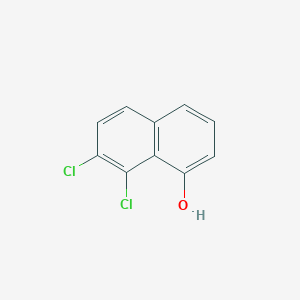
7,8-Dichloronaphthalen-1-ol
描述
7,8-Dichloronaphthalen-1-ol: is a chemical compound with the molecular formula C10H6Cl2O . It belongs to the class of naphthalene derivatives, which are characterized by two fused benzene rings.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dichloronaphthalen-1-ol typically involves the chlorination of naphthalen-1-ol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 7 and 8 positions. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually conducted in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified through various techniques such as recrystallization or distillation .
化学反应分析
Types of Reactions: 7,8-Dichloronaphthalen-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of naphthoquinones.
Reduction: Formation of less chlorinated naphthalen-1-ol derivatives.
Substitution: Formation of substituted naphthalen-1-ol derivatives.
科学研究应用
Chemistry: 7,8-Dichloronaphthalen-1-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex organic molecules and materials .
Biology: In biological research, this compound is studied for its potential antimicrobial and cytotoxic properties. It is used in the development of new drugs and therapeutic agents .
Medicine: The compound’s unique chemical structure makes it a candidate for drug development, particularly in the treatment of microbial infections and cancer .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .
作用机制
The mechanism of action of 7,8-Dichloronaphthalen-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biochemical pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes .
相似化合物的比较
7,8-Dihydronaphthalen-1-ol: This compound is structurally similar but lacks the chlorine atoms.
1,8-Dichloronaphthalene: Another chlorinated naphthalene derivative, but with chlorine atoms at different positions, leading to distinct properties and applications.
Uniqueness: 7,8-Dichloronaphthalen-1-ol is unique due to its specific chlorination pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
7,8-dichloronaphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O/c11-7-5-4-6-2-1-3-8(13)9(6)10(7)12/h1-5,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRXZEYXHHILSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



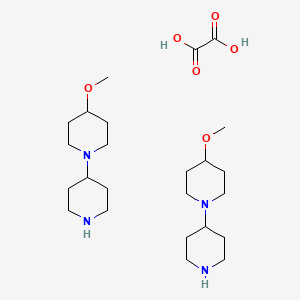

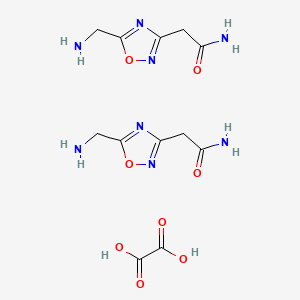
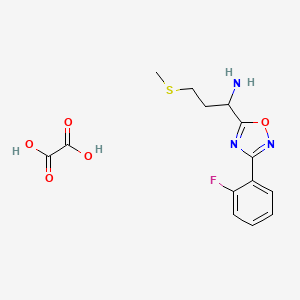
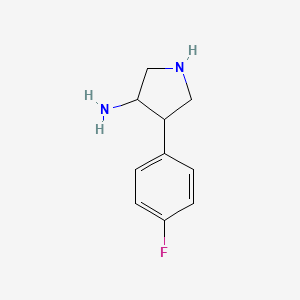
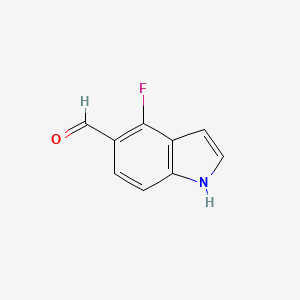
amine](/img/structure/B1450369.png)

amine](/img/structure/B1450375.png)
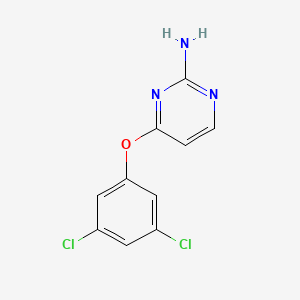
![6-Chloroimidazo[1,2-a]pyridin-3-amine](/img/structure/B1450377.png)
